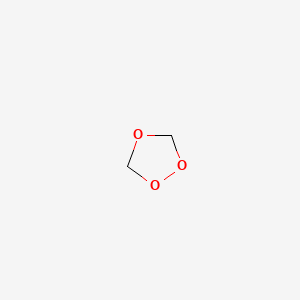

1,2,4-Trioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-trioxolane is a member of the class of trioxolanes that is cyclopentane in which the carbon atoms at positions 1, 2 and 5 are replaced by oxygen atoms.

Aplicaciones Científicas De Investigación

Case Studies

- Fluorescent Probes : Research utilizing fluorescent probes has demonstrated that 1,2,4-trioxolanes localize within the digestive vacuole of P. falciparum, indicating their targeted action against the parasite .

- Comparative Efficacy : A study comparing various peroxidic compounds found that specific 1,2,4-trioxolanes exhibited potent activity against P. falciparum, with IC50 values significantly lower than those of traditional antimalarials like artemisinin .

Data Table: Efficacy of 1,2,4-Trioxolanes Against Malaria

| Compound | IC50 (µM) | Selectivity Index (SI) | Targeted Pathway |

|---|---|---|---|

| Trioxolane A | 5.2 | >20 | Protein alkylation |

| Trioxolane B | 3.8 | >15 | Lipid peroxidation |

| Trioxolane C | 7.0 | >18 | Heme interaction |

Antileishmanial Activity

Recent studies have also highlighted the effectiveness of 1,2,4-trioxolanes against leishmaniasis. For instance, compounds LC132 and LC138 demonstrated significant leishmanicidal activity on Leishmania infantum amastigotes with low cytotoxicity towards mammalian cells .

Data Table: Antileishmanial Activity of Selected Compounds

| Compound | IC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index (SI) |

|---|---|---|---|

| LC132 | 13.2 | 292.0 | 22.1 |

| LC138 | 23.9 | 2830.0 | 118.6 |

Tumor-Activated Prodrugs

The unique reactivity of the this compound scaffold has been exploited in developing tumor-activated prodrugs that release therapeutic agents in response to elevated Fe(II) levels found in tumors. This approach enhances drug delivery specifically to cancer cells while minimizing systemic toxicity .

Case Studies

- Duocarmycin-Class Agents : A study demonstrated that conjugating duocarmycin analogs with a trioxolane scaffold allowed for selective drug release in cancer cells, significantly improving therapeutic outcomes in xenograft models .

Data Table: Summary of Tumor-Activated Prodrug Studies

| Prodrug Type | Drug Payload | Release Trigger | Efficacy in Xenograft Models |

|---|---|---|---|

| Trioxolane-Duocarmycin | Duocarmycin Analog | Fe(II) | Significant tumor reduction |

| Trioxolane-Microtubule Toxin | Microtubule Inhibitor | Fe(II) | Enhanced survival rates |

Análisis De Reacciones Químicas

Reaction with Ferrous Iron

The 1,2,4-trioxolane ring undergoes homolytic cleavage in the presence of ferrous iron (Fe²⁺), generating carbon-centered radicals critical to its antimalarial action. This reaction is central to its mechanism in malaria parasites:

-

Radical Formation : Fe²⁺ reduces the peroxide bond, producing adamantane-derived carbon-centered radicals . These radicals alkylate heme and parasitic biomolecules, disrupting detoxification processes .

-

Sub-cellular Localization : Fluorescent probes tagged to the adamantane moiety localize in neutral lipid bodies (NLBs) within the parasite's digestive vacuole, confirming site-specific radical activity .

Interaction with Heme and Lipid Peroxidation

1,2,4-Trioxolanes induce oxidative damage through heme interactions and lipid peroxidation:

-

Heme Adduct Formation : Covalent adducts with ferric heme ([Fe³⁺]-heme) are formed, inhibiting hemozoin biocrystallization—a vital detoxification pathway for malaria parasites .

-

Lipid Peroxidation : In the presence of neutral lipids and Fe²⁺, trioxolanes catalyze phospholipid peroxidation, damaging parasite membranes .

Comparative Reactivity with Artemisinin

1,2,4-Trioxolanes share mechanistic parallels with artemisinin derivatives:

Both classes generate cytotoxic radicals, but 1,2,4-trioxolanes exhibit enhanced synthetic versatility due to modular substituent design .

Reaction with 4-Oxo-TEMPO

In mechanistic studies, 1,2,4-trioxolanes react with 4-oxo-TEMPO (a radical trap) following Fe²⁺-mediated activation:

-

Radical Trapping : Carbon-centered radicals formed during peroxide cleavage are intercepted by 4-oxo-TEMPO, confirming radical intermediacy .

-

Kinetic Competence : Reactions proceed at rates comparable to artemisinin, validating trioxolanes as viable antimalarial candidates .

This synthesis of experimental data underscores the dual role of 1,2,4-trioxolanes as both iron-activated prodrugs and mediators of oxidative stress in malarial parasites. Their reactivity profile supports further development as next-generation antimalarials with resistance-countering potential.

Propiedades

Número CAS |

289-14-5 |

|---|---|

Fórmula molecular |

C2H4O3 |

Peso molecular |

76.05 g/mol |

Nombre IUPAC |

1,2,4-trioxolane |

InChI |

InChI=1S/C2H4O3/c1-3-2-5-4-1/h1-2H2 |

Clave InChI |

RZYIPLSVRHWROD-UHFFFAOYSA-N |

SMILES |

C1OCOO1 |

SMILES canónico |

C1OCOO1 |

Key on ui other cas no. |

289-14-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.